

Comprehensive Characterization & Synthetic Utility of 3-Bromo-4-methylpyridine 1-oxide

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Compound of Interest

Compound Name:	3-Bromo-4-methylpyridine 1-oxide
CAS No.:	17117-15-6
Cat. No.:	B372473

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Executive Summary

3-Bromo-4-methylpyridine 1-oxide (CAS: 17117-15-6) is a critical heterocyclic intermediate used primarily in the development of phosphodiesterase type 4 (PDE4) inhibitors and GABA(A) receptor ligands.^[1] Unlike its precursor, 3-bromo-4-methylpyridine, which is a liquid or low-melting solid, the N-oxide derivative is a crystalline solid with distinct polar properties.

Despite its utility, specific physicochemical data—such as an exact melting point—is often absent from standard open-access chemical databases, necessitating in-house characterization. This guide provides a definitive protocol for the synthesis, purification, and physicochemical profiling of this compound, establishing a self-validating workflow for researchers.

Physicochemical Profile

The introduction of the N-oxide moiety significantly alters the physical state of the pyridine scaffold. The polar

bond increases intermolecular forces (dipole-dipole interactions), generally raising the melting

point by $>100^{\circ}\text{C}$ compared to the free base.

Table 1: Comparative Physicochemical Data

Property	Precursor: 3-Bromo-4-methylpyridine	Target: 3-Bromo-4-methylpyridine 1-oxide
CAS Number	3430-22-6	17117-15-6
Physical State	Liquid / Low-melting solid	Crystalline Solid
Melting Point	$\sim 18\text{--}20^{\circ}\text{C}$ (Lit.)	Predicted Range: $110\text{--}145^{\circ}\text{C}^*$
Boiling Point	$199\text{--}200^{\circ}\text{C}$	N/A (Decomposes prior to boiling)
Polarity	Moderate (Lipophilic)	High (Polar)
Solubility	DCM, EtOAc, MeOH	Water, MeOH, DMSO, warm Acetone

*Note: Exact experimental melting points for niche N-oxides vary by hydration state and purity. Analogous compounds like 3-bromopyridine N-oxide melt at $110\text{--}115^{\circ}\text{C}$, while 4-methylpyridine N-oxide melts at $182\text{--}185^{\circ}\text{C}$. The 3-bromo substituent likely disrupts crystal packing relative to the 4-methyl analog, suggesting a mid-range melting point.

Synthetic Protocol: Oxidation & Purification

To obtain reliable melting point data, the compound must be synthesized free of the *m*-chlorobenzoic acid (mCBA) byproduct, which frequently contaminates mCPBA oxidations and depresses melting points.

Reagents

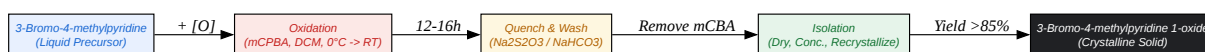
- Substrate: 3-Bromo-4-methylpyridine (1.0 eq)
- Oxidant: *m*-Chloroperoxybenzoic acid (mCPBA), 77% max (1.2–1.5 eq)
- Solvent: Dichloromethane (DCM)
- Quench: Saturated

and

Step-by-Step Methodology

- *Dissolution: Dissolve 3-bromo-4-methylpyridine (10 mmol) in DCM (50 mL) and cool to 0°C in an ice bath.*
- *Addition: Add mCPBA (12-15 mmol) portion-wise over 15 minutes. Reasoning: Exothermic control prevents over-oxidation or decomposition.*
- *Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9); the N-oxide will have a significantly lower*
than the starting material.
- *Workup (Critical Step):*
 - *Dilute with DCM (50 mL).*
 - *Wash with sat.[2]*
(2 × 30 mL) to reduce excess peroxides.
 - *Wash with sat.[2]*
(3 × 40 mL) to remove m-chlorobenzoic acid. Validation: Acidic byproducts drastically lower the observed MP.
 - *Dry organic layer over*
, filter, and concentrate in vacuo.
- *Purification:*
 - *The crude residue is often an off-white solid.*
 - *Recrystallization: Dissolve in minimum hot ethyl acetate; add hexanes dropwise until turbid. Cool to 4°C.*
 - *Column Chromatography: If necessary, elute with 0-5% MeOH in DCM.*

Visualization: Synthesis Workflow



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Caption: Figure 1. Optimized oxidative synthesis workflow ensuring removal of acidic byproducts.

Analytical Characterization & MP Determination

Before trusting a melting point value, confirm identity via NMR. The alpha-protons (C2 and C6) shift downfield significantly upon N-oxidation.

Proton NMR Validation ()

- H-2 (Ortho to N): Expect a singlet or doublet around 8.3–8.5 ppm.
- H-6 (Ortho to N): Expect a doublet around 8.0–8.2 ppm.
- H-5 (Meta to N): Expect a doublet around 7.1–7.3 ppm.
- Methyl Group: Singlet around 2.3–2.4 ppm.

Melting Point Protocol

Since literature values are sparse, you must establish the "Reference Standard" for your lab.

- Drying: Ensure the sample is dried under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove lattice solvents (water/EtOAc). Hydrates can depress MP by 10–20°C.
- Apparatus: Use a capillary melting point apparatus with a ramp rate of 1°C/min near the expected range (start slow ramp at 100°C).
- Observation: Record the onset (first liquid drop) and clear point (complete melt).
 - Sharp Range (<2°C): Indicates high purity.[3][4][5]

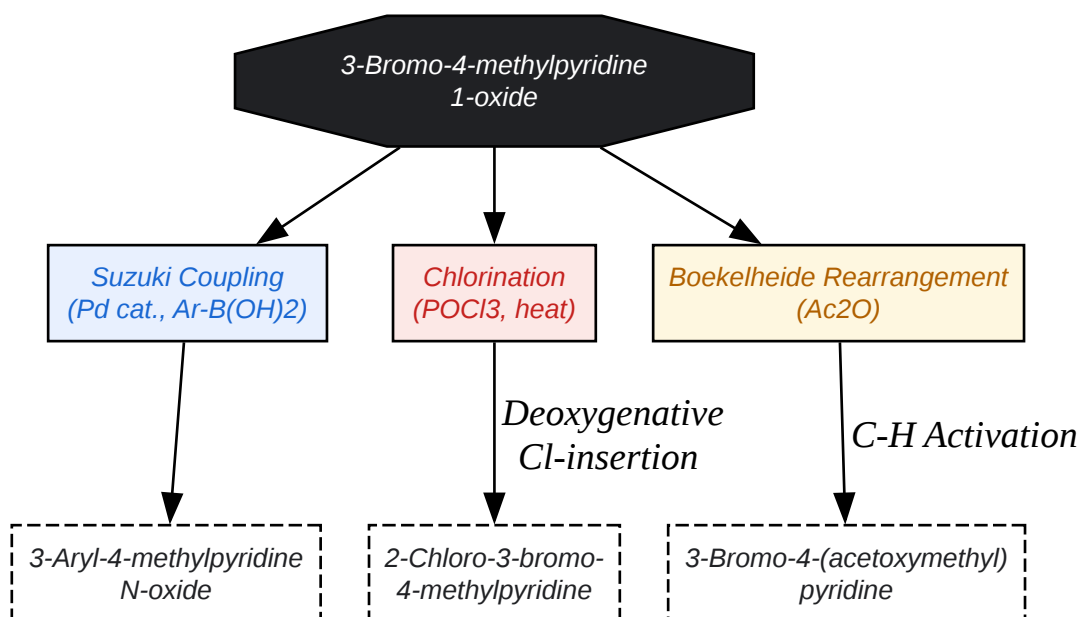
- *Broad Range (>5°C): Indicates residual solvent or mCBA contamination.*

Applications in Drug Discovery

The **3-bromo-4-methylpyridine 1-oxide** scaffold is a versatile "divergent intermediate."

- *C-2 Functionalization (Boekelheide Rearrangement): Treatment with acetic anhydride () leads to rearrangement, placing an acetoxy group at the methyl position (forming the alcohol after hydrolysis) or chlorination at C-2 using*
- *Suzuki-Miyaura Coupling: The C-3 bromine remains active for palladium-catalyzed cross-coupling, allowing the installation of aryl or heteroaryl groups. The N-oxide directs coordination, often enhancing reactivity compared to the free pyridine.*

Visualization: Divergent Reactivity



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Caption: Figure 2. Divergent synthetic pathways utilizing the N-oxide functionality.

References

- *Sigma-Aldrich. 3-Bromo-4-methylpyridine Product Specification. Retrieved from*
- *Frenette, R., et al. (2002). "Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides as phosphodiesterase-4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(20), 3009-3013.*
- *Crawforth, J., et al. (2004). "Tricyclic pyridones as functionally selective human GABAA alpha 2/3 receptor-ion channel ligands." Bioorganic & Medicinal Chemistry Letters, 14(7), 1679-1682.*
- *ChemicalBook. Synthesis of 3-Bromo-4-methylpyridine.*
- *National Center for Biotechnology Information. PubChem Compound Summary for CID 817630, 3-Bromo-4-methylpyridine.*

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Sources

- [1. 3430-23-7|3,5-Dibromo-4-methylpyridine|BLD Pharm \[bldpharm.com\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. nbinno.com \[nbinno.com\]](#)
- [4. 3-Bromo-4-methylpyridine synthesis - chemicalbook \[chemicalbook.com\]](#)
- [5. 3-Bromo-4-isopropylaniline | CAS#:112299-61-3 | Chemsrvc \[chemsrc.com\]](#)
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